molecular formula C25H29N3O6S2 B2931831 Methyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate CAS No. 865199-97-9

Methyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate

Cat. No. B2931831
CAS RN: 865199-97-9
M. Wt: 531.64
InChI Key: OGOFSRBCWOEDFK-QPLCGJKRSA-N
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Description

“Methyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate” is a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound, and a 3,5-dimethylpiperidine group, which is a type of secondary amine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The 3,5-dimethylpiperidine group would add steric bulk and could influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The benzothiazole ring might undergo electrophilic substitution reactions, while the 3,5-dimethylpiperidine group could participate in reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the benzothiazole ring might make the compound aromatic and relatively stable .

Scientific Research Applications

Aldose Reductase Inhibition for Diabetic Complications

A study focused on the design, synthesis, and molecular modelling of novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates as potent and selective aldose reductase inhibitors. These compounds, including ones with structures similar to the query molecule, demonstrated high inhibitory potency against aldose reductase (ALR2), suggesting potential as novel drugs for the treatment of diabetic complications (Ali et al., 2012).

Molecular and Solid-State Structure Analysis

Another study detailed the molecular and solid-state structures of a related compound, highlighting the importance of such analyses in understanding the physicochemical properties and potential pharmaceutical applications of novel compounds (Tomaščiková et al., 2008).

Photosensitizers for Photodynamic Therapy

Research into new zinc phthalocyanine compounds substituted with novel benzothiazole derivative groups containing Schiff base structures has shown remarkable potential for photodynamic therapy applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in treating cancer (Pişkin et al., 2020).

Fluorescent Probes for Environmental and Food Analysis

A study introduced dual-functional probes based on benzothiazole-imino phenol structures for the sensitive determination of glyphosate in environmental and food samples. These probes demonstrate high sensitivity and selectivity, with potential applications in on-site monitoring and living cell imaging (Sun et al., 2021).

Synthesis of Heterocyclic Systems

Efforts in synthesizing ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and exploring their reactions demonstrate the versatility of benzothiazole-related compounds in creating a variety of heterocyclic systems. Such compounds hold promise for further pharmacological exploration and application development (Mohamed, 2014).

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It might also be interesting to investigate its biological activity given the presence of the benzothiazole ring .

properties

IUPAC Name

methyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6S2/c1-16-11-17(2)14-27(13-16)36(31,32)20-8-5-18(6-9-20)24(30)26-25-28(15-23(29)34-4)21-10-7-19(33-3)12-22(21)35-25/h5-10,12,16-17H,11,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOFSRBCWOEDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate

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